Kauran-16,17-diol

Description

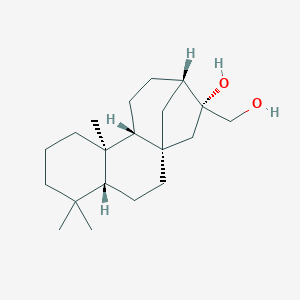

Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,9R,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYWCTWYVKIBSA-ZYLYKIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16836-31-0 | |

| Record name | Kauran-16,17-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Kauran-16,17-diol: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kauran-16,17-diol, a tetracyclic diterpenoid belonging to the kaurane family, has garnered significant interest in the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its stereoisomer, ent-kauran-16β,17-diol, are distributed across a variety of plant families. The primary documented natural sources include species from the genera Fritillaria, Croton, Annona, and Euphorbia.

Table 1: Natural Sources of this compound and Related Compounds

| Plant Species | Family | Plant Part | Compound Isolated | Reference |

| Fritillaria thunbergii | Liliaceae | Bulbs | This compound | [] |

| Fritillaria cirrhosa | Liliaceae | Not Specified | This compound | |

| Croton laevigatus | Euphorbiaceae | Not Specified | ent-Kauran-16β,17-diol | |

| Annona glabra | Annonaceae | Fruits | ent-Kaurane diterpenoids | [2][3][4][5][6] |

| Euphorbia species | Euphorbiaceae | Not Specified | ent-Kaurane diterpenoids | |

| Isodon species | Lamiaceae | Leaves | This compound | |

| Siegesbeckia species | Asteraceae | Not Specified | ent-16β,17-dihydroxy-kauran-19-oic acid | [7] |

Experimental Protocols: Isolation of Kaurane Diterpenoids

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are generalized methodologies based on the isolation of kaurane diterpenoids from relevant plant sources.

General Extraction and Fractionation

A general workflow for the extraction and fractionation of kaurane diterpenoids from plant material is outlined below. This process aims to separate compounds based on their polarity.

References

- 2. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ent-kaurane diterpenoids from Annona glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Kauran-16,17-diol: A Technical Guide

Introduction: Kauran-16,17-diol, specifically the enantiomer ent-kauran-16β,17-diol (CAS No: 16836-31-0), is a tetracyclic diterpenoid belonging to the kaurane family. It is a known natural product that has been isolated from plant sources such as Fritillaria thunbergii Miq. With a molecular formula of C₂₀H₃₄O₂ and a molecular weight of approximately 306.48 g/mol , this compound is of interest to researchers in natural product chemistry and drug discovery. This guide provides a detailed overview of its spectroscopic data (NMR, MS, and IR), along with the experimental protocols for these analyses, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for ent-kauran-16β,17-diol.

Table 1: Mass Spectrometry (MS) Data

| Parameter | Expected Value | Notes |

| Molecular Formula | C₂₀H₃₄O₂ | |

| Exact Mass | 306.2559 | Calculated for C₂₀H₃₄O₂ |

| [M+H]⁺ | m/z 307.2637 | High-resolution ESI-MS |

| [M+Na]⁺ | m/z 329.2456 | Common adduct in ESI-MS |

| Key Fragments | m/z 289 [M+H-H₂O]⁺ | Loss of one water molecule |

| m/z 271 [M+H-2H₂O]⁺ | Loss of two water molecules | |

| m/z 275 [M+H-CH₂OH]⁺ | Loss of the hydroxymethyl group (unconfirmed) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, Broad | O-H stretching (intermolecular H-bonding of diol) |

| ~2960-2850 | Strong | C-H stretching (aliphatic CH₃, CH₂, CH) |

| ~1465 & ~1380 | Medium | C-H bending (CH₂ and CH₃) |

| ~1100-1000 | Medium-Strong | C-O stretching (primary and tertiary alcohols) |

Table 3: Predicted ¹³C and ¹H Nuclear Magnetic Resonance (NMR) Data (CDCl₃)

Note: These chemical shifts are predicted based on the known kaurane skeleton and data from structurally similar compounds. Actual experimental values may vary slightly.

| Position | Predicted δC (ppm) | Predicted δH (ppm) | Multiplicity & Coupling (J in Hz) |

| 1 | ~39.5 | ~1.85, ~0.90 | m |

| 2 | ~19.0 | ~1.60, ~1.45 | m |

| 3 | ~42.0 | ~1.40, ~1.05 | m |

| 4 | ~33.5 | - | - |

| 5 | ~56.5 | ~0.85 | dd (12.0, 2.5) |

| 6 | ~21.5 | ~1.70, ~1.50 | m |

| 7 | ~41.0 | ~1.55, ~1.30 | m |

| 8 | ~44.5 | - | - |

| 9 | ~55.0 | ~0.95 | m |

| 10 | ~39.0 | - | - |

| 11 | ~18.0 | ~1.60, ~1.50 | m |

| 12 | ~33.0 | ~1.75, ~1.25 | m |

| 13 | ~44.0 | ~1.90 | m |

| 14 | ~38.0 | ~2.00, ~1.15 | m |

| 15 | ~49.0 | ~1.80, ~1.65 | m |

| 16 | ~79.5 | - | - |

| 17 | ~70.0 | ~3.65 (d, 11.0), ~3.55 (d, 11.0) | AB doublet |

| 18 | ~33.5 | ~0.82 | s |

| 19 | ~22.0 | ~0.88 | s |

| 20 | ~15.5 | ~1.05 | s |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect 16-64 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Collect 1024-4096 scans.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments using standard Bruker microprograms to confirm proton-proton and proton-carbon correlations for unambiguous signal assignment.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent signal (CDCl₃: δH 7.26 ppm, δC 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the exact mass, molecular formula, and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Operate the ESI source in positive ion mode to generate protonated molecules [M+H]⁺ and other adducts.

-

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 Da).

-

Tandem MS (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺ at m/z 307.26) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.

-

-

Data Processing: Process the raw data to obtain the accurate mass of the molecular ion. Use this mass to calculate the elemental composition with a mass accuracy of <5 ppm. Analyze the MS/MS spectrum to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: Finely grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer the powder mixture to a pellet die and apply pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[1]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify absorption bands corresponding to the molecule's functional groups.

Visualization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Kauran-16,17-diol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Kauran-16,17-diol, a naturally occurring diterpenoid of the kaurane class. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of oncology and anti-inflammatory research.

Chemical and Physical Properties

This compound, also known as ent-Kauran-16β,17-diol, is a tetracyclic diterpenoid with the molecular formula C20H34O2.[1][2][3][4][5] It is a white to off-white solid powder.[1] The fundamental chemical and physical characteristics of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C20H34O2 | [1][2][3][4][5] |

| Molecular Weight | 306.48 g/mol | [1][3][4] |

| CAS Number | 16836-31-0 | [1][2] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | 193-194 °C | [1] |

| Boiling Point (Predicted) | 422.3 ± 18.0 °C | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| IUPAC Name | (4aR,6aS,8R,9S,11aR,11bR)-8-(Hydroxymethyl)-4,4,11b-trimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalen-8-ol | [1] |

| SMILES | C[C@]1(CCC2)[C@@]3([H])--INVALID-LINK--(CC[C@]1([H])C2(C)C)C[C@]4(O)CO |

Spectral Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups, methylene and methine protons of the tetracyclic system, and the protons associated with the hydroxyl-bearing carbons.

-

13C NMR: The carbon NMR spectrum will display 20 distinct signals corresponding to the carbon atoms of the kaurane skeleton. Key resonances would include those for the quaternary carbons, the carbons bearing the hydroxyl groups (C-16 and C-17), and the various methylene and methine carbons of the fused ring system.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern of kaurane diterpenes is often complex, involving characteristic losses of water, methyl groups, and fragmentation of the ring system, providing valuable structural information.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, most notably anti-tumor and anti-inflammatory effects.

Anti-tumor and Apoptosis-Inducing Activity

This compound exhibits potent anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells.[3][6] A key aspect of its mechanism of action is the downregulation of the anti-apoptotic protein Bcl-2.[6] This is achieved through the disruption of the Ap-2α/Rb transcription activating complex, which in turn leads to an upregulation of the E2F1 transcription factor.[6]

Anti-inflammatory Activity

The compound has also been shown to possess anti-inflammatory properties. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 17 µM.[3][6] Overproduction of NO is a hallmark of inflammatory processes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of this compound.

Bioactivity-Guided Isolation of this compound

A general workflow for the isolation of kaurane diterpenoids from a natural source, guided by their biological activity, is presented below.

Bioactivity-Guided Isolation Workflow

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

-

NO Measurement:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Apoptosis Assay in MCF-7 Cells using Annexin V/Propidium Iodide (PI) Staining

Objective: To assess the ability of this compound to induce apoptosis in MCF-7 human breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

RPMI-1640 or DMEM medium with 10% FBS

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

-

6-well plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting:

-

Collect the floating cells from the medium.

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the floating and adherent cells and centrifuge.

-

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Add 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound.

Apoptosis Induction by this compound

This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound | 16836-31-0 [amp.chemicalbook.com]

- 2. CAS 16836-31-0 | ent-kauran-16β,17-diol [phytopurify.com]

- 3. This compound | Apoptosis | TargetMol [targetmol.com]

- 4. biocompare.com [biocompare.com]

- 5. This compound (ent-Kauran-16beta,17-diol) [clementiabiotech.com]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and History of Kauran-16,17-diol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kauran-16,17-diol, a naturally occurring ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its diverse biological activities, including anti-tumor, pro-apoptotic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its natural sources, isolation, and structural characterization. Furthermore, it elucidates the key signaling pathways modulated by this compound and presents detailed experimental protocols for its isolation and analysis. Quantitative data are summarized in structured tables for ease of reference, and complex biological and experimental workflows are visualized through detailed diagrams.

Discovery and History

The definitive first report of the isolation and characterization of this compound is not singular but rather emerges from a body of research on ent-kaurane diterpenoids from various plant sources. This class of compounds is widely distributed in the plant kingdom, particularly in the Euphorbiaceae, Annonaceae, and Asteraceae families.

Initial discoveries of kaurane-type diterpenes date back to the mid-20th century, with significant research focusing on their chemical structures and biological activities. This compound has been identified as a constituent of several medicinal plants, including Fritillaria thunbergii (Beimu), Annona glabra (pond apple), and Sigesbeckia pubescens. Research into the chemical constituents of these plants, often driven by their use in traditional medicine, led to the isolation and identification of a variety of diterpenoids, including this compound.

While a specific "discoverer" or a single seminal paper is not readily apparent from the existing literature, the collective work of natural product chemists throughout the latter half of the 20th century has contributed to our understanding of this compound. Its presence in multiple plant species suggests a conserved biosynthetic pathway and potentially important ecological or physiological roles in these plants.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₂ | |

| Molecular Weight | 306.5 g/mol | |

| CAS Number | 16836-31-0 | |

| Appearance | Powder | |

| Purity | ≥98% | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-tumor and apoptosis-inducing effects being the most extensively studied.

Anti-Tumor and Pro-Apoptotic Activity

Research has demonstrated that this compound can induce apoptosis in cancer cells. A key mechanism of action involves the downregulation of the anti-apoptotic protein Bcl-2. This effect is not mediated through the NF-κB pathway, which is a common target for other diterpenes. Instead, this compound disrupts the Ap-2α/Rb transcription activating complex. This disruption prevents the complex from binding to the Bcl-2 gene promoter, leading to decreased Bcl-2 expression. Concurrently, this process is associated with the upregulation of E2F1 and its pro-apoptotic target gene, Puma.

Anti-Inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Quantitative Biological Data

| Assay | Cell Line | IC₅₀ | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 17 µM |

Signaling Pathways

The pro-apoptotic activity of this compound is primarily mediated through its influence on the Bcl-2 signaling pathway.

The Biological Activity of ent-Kaurane Diterpenes: A Technical Guide for Researchers

Introduction

ent-Kaurane diterpenes are a large and structurally diverse class of natural products, with over 1300 identified compounds primarily isolated from plants of the Isodon genus.[1] These tetracyclic diterpenoids, characterized by a perhydrophenanthrene core fused to a cyclopentane ring, have garnered significant attention from the scientific community for their wide range of promising biological activities.[1] This technical guide provides an in-depth overview of the core biological activities of ent-kaurane diterpenes, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Anticancer Activity

A substantial body of research has demonstrated the potent anticancer effects of ent-kaurane diterpenes against a variety of cancer cell lines.[1] One of the most extensively studied compounds, oridonin, is currently in a phase-I clinical trial in China.[1] The anticancer mechanisms of these compounds are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2]

Signaling Pathways in Anticancer Activity

The anticancer effects of ent-kaurane diterpenes are mediated through the modulation of several key signaling pathways. Oridonin, for example, has been shown to induce apoptosis through the activation of the JNK signaling pathway and by modulating the PI3K/Akt pathway.[1][2]

Apoptosis Induction Pathway:

ent-Kaurane diterpenes, such as oridonin, can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic process.[3]

Cell Cycle Arrest Pathway:

ent-Kaurane diterpenes can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[2] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[2]

Quantitative Data: Cytotoxic Activity

The cytotoxic activity of various ent-kaurane diterpenes against different human cancer cell lines is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Annoglabasin H | LU-1 (Lung) | 3.7 | [4] |

| MCF-7 (Breast) | 4.6 | [4] | |

| SK-Mel2 (Melanoma) | 4.2 | [4] | |

| KB (Nasopharyngeal) | 3.9 | [4] | |

| Compound 13 (synthetic derivative) | HT29 (Colon) | 2.71 ± 0.23 | [5] |

| HepG2 (Liver) | 2.12 ± 0.23 | [5] | |

| B16-F10 (Melanoma) | 2.65 ± 0.13 | [5] | |

| ent-kaurane derivative 24 | HCT116 (Colon) | 5.35 | [5] |

| ent-kaurane derivative 25 | HCT116 (Colon) | 5.50 | [5] |

| Compound 3 (from Croton tonkinensis) | HepG2 (Liver) | 85.2 | [6] |

| Compound 1 (from Isodon) | A549 (Lung) | 1.4 | [7] |

| HepG2 (Liver) | 2.0 | [7] | |

| K562 (Leukemia) | 2.3 | [7] |

Anti-inflammatory Activity

Several ent-kaurane diterpenes have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways, such as the NF-κB pathway.[8]

Signaling Pathway in Anti-inflammatory Activity

The NF-κB signaling pathway is a central regulator of inflammation. ent-Kaurane diterpenes can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[9]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of selected ent-kaurane diterpenes is presented below, with IC50 values indicating the concentration required for 50% inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

| Compound | Assay | IC50 (µM) | Reference |

| Wallkaurane A | NO production in RAW264.7 cells | 4.21 | [9] |

| Compound 1 (from Isodon serra) | NO production in BV-2 cells | 15.6 | [8] |

| Compound 9 (from Isodon serra) | NO production in BV-2 cells | 7.3 | [8] |

Antimicrobial Activity

ent-Kaurane diterpenes have also been reported to possess antimicrobial activity against a range of pathogenic bacteria.[10][11]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of some ent-kaurane diterpenes is shown below, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Sigesbeckin A | Staphylococcus aureus (MRSA) | 64 | [10] |

| Enterococcus faecalis (VRE) | 64 | [10] | |

| 18-hydroxy-kauran-16-ent-19-oic acid | Staphylococcus aureus (MRSA) | 64 | [10] |

| Enterococcus faecalis (VRE) | 64 | [10] | |

| ent-kaur-16(17)-en-19-oic acid | Streptococcus sobrinus | 10 | [11] |

| Streptococcus mutans | 10 | [11] | |

| Streptococcus mitis | 10 | [11] | |

| Streptococcus sanguinis | 10 | [11] | |

| Lactobacillus casei | 10 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of ent-kaurane diterpenes.

Anticancer Activity Assessment

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the ent-kaurane diterpene and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity Assessment

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of the ent-kaurane diterpene for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition.

Antimicrobial Activity Assessment

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Serial Dilution: Prepare a series of twofold dilutions of the ent-kaurane diterpene in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

ent-Kaurane diterpenes represent a promising class of natural products with a diverse range of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their well-defined mechanisms of action, make them attractive candidates for further investigation and development as therapeutic agents. This technical guide provides a comprehensive resource for researchers in the field, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the intricate signaling pathways involved in their biological effects. Further research is warranted to fully elucidate the therapeutic potential of this fascinating class of compounds.

References

- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 9. Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Kauran-16,17-diol: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kauran-16,17-diol, a natural ent-kaurane diterpenoid, has demonstrated notable anti-tumor properties. This document provides a detailed overview of its core mechanism of action in cancer cells, focusing on its pro-apoptotic effects. We present quantitative data on its cytotoxicity, detail the experimental protocols used to elucidate its mechanism, and provide visual representations of the key signaling pathways and experimental workflows. This technical guide is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Ent-kaurane diterpenoids are a class of natural compounds that have garnered significant interest for their potential as anti-cancer agents. One such compound, this compound (also known as ent-16β,17α-dihydroxykaurane), has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation and development. Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its potential therapeutic application. This whitepaper synthesizes the available scientific evidence to provide an in-depth technical guide on its mechanism of action.

Quantitative Data Presentation

The cytotoxic and anti-proliferative effects of this compound and related compounds have been evaluated in various cell lines. The available quantitative data is summarized in the table below.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | MCF-7 (Human Breast Cancer) | Cytotoxicity | IC50 | 12.5 µg/mL (~40.8 µM) | [1][2] |

| This compound | RAW 264.7 (Murine Macrophage) | Nitric Oxide Production | IC50 | 17 µM | [3] |

| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) (Related Compound) | MDA-MB-231 (Human Breast Cancer) | Cell Migration | IC50 | 1.96 µM | [4] |

| Longikaurin A (Related Compound) | CAL27 (Oral Squamous Carcinoma) | Cell Viability | IC50 | 4.36 µM (24h), 1.98 µM (48h) | [5] |

| Longikaurin A (Related Compound) | TCA-8113 (Oral Squamous Carcinoma) | Cell Viability | IC50 | 4.93 µM (24h), 2.89 µM (48h) | [5] |

Note: The molecular weight of this compound is 306.48 g/mol .

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism of action of this compound in cancer cells, particularly in the MCF-7 human breast cancer cell line, is the induction of apoptosis through the modulation of key regulatory proteins.

Disruption of the Ap-2α/Rb Transcription Activating Complex

This compound has been shown to dissociate the Ap2α-Rb activating complex.[6] This complex is crucial for the transcriptional activation of the anti-apoptotic gene Bcl-2. By disrupting this complex, this compound inhibits the binding of these transcription factors to the Bcl-2 gene promoter.[6]

Downregulation of Bcl-2

The disruption of the Ap2α-Rb complex leads to a significant reduction in both the mRNA and protein levels of the anti-apoptotic protein Bcl-2 in MCF-7 cells.[1][6] Bcl-2 plays a critical role in preventing apoptosis by inhibiting the release of cytochrome c from the mitochondria. Its downregulation sensitizes cancer cells to apoptotic stimuli.

Upregulation of E2F1 and PUMA

Concurrently with the downregulation of Bcl-2, this compound treatment leads to an upregulation of the E2F1 transcription factor.[6] E2F1, in turn, activates the transcription of its pro-apoptotic target gene, PUMA (p53 upregulated modulator of apoptosis).[6] The induction of PUMA further promotes the apoptotic cascade.

Broader Context: Effects of Ent-kaurane Diterpenoids

While specific data for this compound is limited, studies on other ent-kaurane diterpenoids suggest additional mechanisms that may be relevant and warrant further investigation for this compound.

Induction of Reactive Oxygen Species (ROS)

Several ent-kaurane diterpenoids have been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[7] Elevated ROS levels can lead to oxidative stress, mitochondrial dysfunction, and ultimately trigger apoptosis.[7]

Cell Cycle Arrest

Certain ent-kaurane diterpenoids can induce cell cycle arrest, often at the G2/M phase.[5] This prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth.

Modulation of Other Signaling Pathways

Other ent-kaurane diterpenoids have been found to modulate key cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways.[5] Inhibition of these pathways can lead to decreased cell proliferation, survival, and invasion.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

Western Blot Analysis

-

Protein Extraction: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against Bcl-2, E2F1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., Ap-2α) overnight at 4°C.

-

Immune Complex Capture: Protein A/G agarose or magnetic beads are used to capture the antibody-protein-DNA complexes.

-

Washing: The beads are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.

-

DNA Purification: The DNA is purified.

-

Analysis: The purified DNA is analyzed by PCR or qPCR using primers specific for the target gene promoter (e.g., the Bcl-2 promoter) to quantify the amount of precipitated DNA.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential, primarily through the induction of apoptosis in cancer cells. Its well-defined mechanism of action in MCF-7 cells, involving the disruption of the Ap-2α/Rb complex and subsequent modulation of Bcl-2 and E2F1, provides a solid foundation for further research.

Future studies should aim to:

-

Evaluate the cytotoxicity of this compound across a broader panel of cancer cell lines to determine its spectrum of activity.

-

Investigate whether this compound induces ROS production and cell cycle arrest in various cancer cell types.

-

Explore the potential involvement of other signaling pathways, such as PI3K/Akt and MAPK, in the cellular response to this compound.

-

Conduct in vivo studies to assess the anti-tumor efficacy and safety of this compound in preclinical models.

A comprehensive understanding of these aspects will be crucial for the continued development of this compound as a potential therapeutic agent for cancer.

References

- 1. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic and proapoptotic activity of ent-16β-17α- dihydrox | REDI [redi.cedia.edu.ec]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The natural diterpene ent-16β-17α-dihydroxykaurane down-regulates Bcl-2 by disruption of the Ap-2α/Rb transcription activating complex and induces E2F1 up-regulation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ent-Kaurane-Type Diterpenes Induce ROS-Mediated Mitochondrial Dysfunction and Apoptosis by Suppress the Homologous Recombination DNA Repair in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis-Inducing Properties of Kauran-16,17-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the apoptosis-inducing properties of Kauran-16,17-diol (also known as ent-Kauran-16β,17-diol or DHK), a natural diterpene with demonstrated anti-tumor potential. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the modulation of key regulatory proteins involved in programmed cell death. In human breast carcinoma MCF-7 cells, the principal mechanism involves the downregulation of the anti-apoptotic protein Bcl-2. This is achieved through the disruption of the Ap-2α/Rb transcription activating complex, which normally promotes Bcl-2 gene expression.[1] The dissociation of this complex leads to a subsequent upregulation of the E2F1 transcription factor, which in turn can promote the expression of pro-apoptotic genes.[1] Studies on related kaurane derivatives suggest that the apoptotic cascade may involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, implicating the activation of caspases such as caspase-8 and caspase-9.[2] Furthermore, the upregulation of tumor suppressor p53 and the pro-apoptotic protein Bax have been observed with other kaurane compounds.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and related compounds on cancer cell lines.

Table 1: Cytotoxicity of this compound in MCF-7 Cells

| Parameter | Value | Cell Line | Reference |

| IC50 | 12.5 µg/ml | MCF-7 | [3] |

Table 2: Effects of Kaurane Derivatives on Apoptosis-Related Proteins in RAW 264.7 Cells (5 µM concentration)

| Protein | Effect | Pathway Involvement | Reference |

| p53 | Increased expression | Intrinsic Pathway | [2] |

| Bax | Increased expression | Intrinsic Pathway | [2] |

| Bcl-2 | Decreased expression | Intrinsic Pathway | [2] |

| Bcl-xL | Decreased expression | Intrinsic Pathway | [2] |

| IAPs | Decreased expression | Caspase Regulation | [2] |

Table 3: Caspase Activation by Kaurane Derivatives in RAW 264.7 Cells

| Caspase | Activation Status | Apoptotic Pathway | Reference |

| Caspase-3 | Activated | Common Execution | [2] |

| Caspase-8 | Activated (by select derivatives) | Extrinsic Pathway | [2] |

| Caspase-9 | Activated (by select derivatives) | Intrinsic Pathway | [2] |

Signaling Pathways

The following diagrams illustrate the known and proposed signaling pathways for this compound-induced apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 12.5, 25, 50 µg/mL) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same concentration as in the highest drug dilution.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

References

- 1. The natural diterpene ent-16β-17α-dihydroxykaurane down-regulates Bcl-2 by disruption of the Ap-2α/Rb transcription activating complex and induces E2F1 up-regulation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Kauran-16,17-diol: A Diterpenoid at the Crossroads of Plant Growth and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kauran-16,17-diol, a tetracyclic diterpenoid belonging to the ent-kaurane class, is a naturally occurring phytochemical found in a variety of plant species. As a derivative of the gibberellin precursor ent-kaurene, this compound and its related compounds are intrinsically linked to the hormonal regulation of plant growth and development. This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and putative signaling mechanisms of this compound in plants. Drawing upon available literature, this document summarizes quantitative data, details relevant experimental protocols, and presents visual representations of key pathways to facilitate a deeper understanding of this important class of plant metabolites. While research on the specific functions of this compound is ongoing, this guide consolidates current knowledge to serve as a valuable resource for professionals in plant science and drug discovery.

Introduction

The ent-kaurane diterpenoids are a large and structurally diverse family of natural products that play crucial roles in plant physiology.[1][2][3] These compounds are biosynthetically derived from geranylgeranyl pyrophosphate (GGPP) and serve as key intermediates in the biosynthesis of gibberellins (GAs), a class of phytohormones essential for numerous developmental processes, including seed germination, stem elongation, and flowering.[1][3] this compound, a hydroxylated derivative of the ent-kaurane skeleton, is of particular interest due to its potential to modulate plant growth and its observed biological activities in other systems. This guide will delve into the known aspects of this compound's role in plant physiology, beginning with its biosynthesis.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), within the plastids of plant cells. The pathway proceeds through a series of enzymatic cyclizations and oxidations.[1][3]

The initial and committed step in the formation of the ent-kaurane skeleton is the two-step cyclization of GGPP to ent-kaurene, catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1][3]

-

GGPP to ent-Copalyl Diphosphate (ent-CPP): The enzyme ent-copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of the linear GGPP molecule to form the bicyclic intermediate, ent-CPP.

-

ent-CPP to ent-Kaurene: The intermediate ent-CPP is then utilized by ent-kaurene synthase (KS) to form the tetracyclic hydrocarbon, ent-kaurene.

Following the formation of ent-kaurene, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), leads to the formation of various hydroxylated kaurane derivatives, including this compound. While the specific enzymes responsible for the conversion of ent-kaurene to this compound have not been fully elucidated in all plant species, it is understood to involve hydroxylation at the C-16 and C-17 positions.

Physiological Role of this compound in Plants

The physiological role of this compound in plants is primarily associated with its position as a derivative of the gibberellin biosynthetic pathway. Many kauranes and their derivatives are known to act as plant growth regulators.[4]

Regulation of Growth and Development

As intermediates in gibberellin biosynthesis, ent-kaurane diterpenoids are fundamental to normal plant growth and development.[1][3] While direct, extensive studies on this compound are limited, the activities of related kaurane derivatives suggest its involvement in processes such as seed germination and seedling growth. Some kaurane derivatives have demonstrated remarkable activity in either stimulating or inhibiting the growth of Lactuca sativa (lettuce), with some compounds showing activity even higher than that of gibberellic acid (GA₃).[5][6]

Allelopathic Activity

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Several kaurane diterpenes have been investigated for their allelopathic potential. A study on hydroxylated kaurane derivatives, including compounds structurally similar to this compound, demonstrated their effects on the radicle and shoot growth of lettuce.[7]

Table 1: Allelopathic Effects of Hydroxylated Kaurane Derivatives on Lactuca sativa [7]

| Compound | Concentration (M) | Radicle Growth (% of Control) | Shoot Growth (% of Control) |

| ent-kauran-16β,19-diol | 10⁻³ | -45 | -38 |

| 10⁻⁵ | 15 | 10 | |

| 10⁻⁷ | 5 | 2 | |

| ent-kauran-16β,17,19-triol | 10⁻³ | -55 | -42 |

| 10⁻⁵ | 8 | 5 | |

| 10⁻⁷ | 2 | 1 |

Note: Negative values indicate inhibition, and positive values indicate stimulation.

Signaling Pathway

The signaling pathway of this compound in plants is not yet fully elucidated. However, given its structural similarity to gibberellin precursors, it is hypothesized to interact with the gibberellin signaling pathway.

Gibberellin signaling is initiated by the binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress GA-responsive genes. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for growth and development to proceed.

It is plausible that this compound, or its metabolites, could interact with components of this pathway, potentially by binding to the GID1 receptor or influencing the stability of DELLA proteins. However, direct evidence for this interaction is currently lacking.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol provides a general framework for the extraction and isolation of this compound from plant tissues. The specific solvents and chromatographic conditions may need to be optimized depending on the plant species.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Kauran-16,17-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of Kauran-16,17-diol, a naturally occurring diterpenoid. This document synthesizes current research findings to illuminate its mechanisms of action, particularly in the realms of oncology and inflammatory diseases. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further investigation and drug development efforts.

Core Therapeutic Areas and Mechanisms of Action

This compound has demonstrated promising bioactivity in two primary areas: cancer and inflammation. Its therapeutic effects are attributed to its ability to modulate specific molecular pathways, leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Anti-Cancer Activity: Induction of Apoptosis

In the context of oncology, this compound has been identified as a potent inducer of apoptosis, particularly in breast cancer cells.[1][2] The primary mechanism of action involves the modulation of key proteins that regulate programmed cell death.

A pivotal study revealed that this compound down-regulates the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[1][2] This down-regulation is achieved through the disruption of the Ap-2α/Rb transcription activating complex, which normally promotes the expression of the Bcl-2 gene.[1][2] By interfering with this complex, this compound effectively reduces the levels of Bcl-2, thereby sensitizing the cancer cells to apoptosis.

Furthermore, the compound has been shown to induce the up-regulation of the E2F1 transcription factor.[1][2] E2F1 is known to control the expression of a variety of pro-apoptotic genes. This dual action of down-regulating an anti-apoptotic protein while up-regulating a pro-apoptotic transcription factor highlights the targeted and effective anti-cancer potential of this compound.

A related compound, ent-16β,17-dihydroxy-kauran-19-oic acid (DKA), has also been shown to inhibit the migration of MDA-MB-231 breast cancer cells, suggesting that kaurane diterpenoids may have broader anti-metastatic effects.[3]

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties.[4][5] Its primary mechanism in this regard is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][5][6][7] Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a key therapeutic strategy.

While the precise upstream signaling targets for this compound in this pathway are still under investigation, a related kaurane diterpenoid, siegeskaurolic acid, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inactivating the NF-κB signaling pathway.[8] This suggests that this compound may act through a similar mechanism, representing a promising avenue for further research.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound and a related compound.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Inhibition of NO Production | RAW 264.7 Macrophages | IC50 | 17 μM | [1][5][6][7] |

| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) | Inhibition of Cell Migration | MDA-MB-231 Breast Cancer | IC50 | 1.96 µM | [3] |

| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) | Wound Healing Assay | MDA-MB-231 Breast Cancer | Significant Inhibition | 1, 5, and 25 μM | [3] |

| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) | In vivo Lung Metastasis | BALB/c Nude Mice | Strong Suppression | 2.5, 5, and 10 mg/kg | [3] |

Experimental Protocols

This section provides a general overview of the methodologies that can be employed to investigate the therapeutic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: MCF-7 (human breast adenocarcinoma) and RAW 264.7 (murine macrophage) cell lines are suitable for studying the anti-cancer and anti-inflammatory effects, respectively.

-

Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Treatment: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.[2] For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included.

Nitric Oxide (NO) Production Assay

This assay is used to quantify the anti-inflammatory effect of this compound.

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Induce NO production by adding lipopolysaccharide (LPS) to the culture medium.

-

Incubation: Incubate the cells for an appropriate time (e.g., 24 hours).

-

NO Measurement: Collect the cell culture supernatant and measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.

Western Blot Analysis

This technique is used to determine the effect of this compound on the expression levels of specific proteins (e.g., Bcl-2, E2F1, iNOS).

-

Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are employed to investigate the interaction between proteins and DNA, such as the binding of the Ap-2α/Rb complex to the Bcl-2 promoter.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitation: Incubate the chromatin with an antibody specific to the protein of interest (e.g., Ap-2α or Rb). The antibody-protein-DNA complexes are then captured using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by PCR or qPCR using primers specific for the target DNA region (e.g., the Bcl-2 promoter) to determine if it was bound by the protein of interest.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with dual anti-cancer and anti-inflammatory activities. Its defined mechanisms of action, particularly the targeted disruption of the Ap-2α/Rb complex in cancer cells and the inhibition of NO production in inflammatory settings, provide a strong foundation for further drug development.

Future research should focus on:

-

Elucidating the detailed upstream signaling pathways involved in its anti-inflammatory effects.

-

Expanding the investigation to a broader range of cancer cell lines and in vivo tumor models.

-

Conducting pharmacokinetic and pharmacodynamic studies to assess its bioavailability, stability, and in vivo efficacy.

-

Exploring potential synergistic effects with existing chemotherapeutic or anti-inflammatory drugs.

The information presented in this guide serves as a comprehensive resource for researchers dedicated to advancing our understanding and application of this compound in medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 16836-31-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | Apoptosis | TargetMol [targetmol.com]

- 6. This compound (ent-Kauran-16β,17-diol) | 凋亡诱导剂 | MCE [medchemexpress.cn]

- 7. glpbio.com [glpbio.com]

- 8. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Variability of Kauran-16,17-diol in Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kauran-16,17-diol, a tetracyclic diterpenoid belonging to the ent-kaurane class, is a naturally occurring phytochemical found in a variety of plant species. Diterpenoids are a large and structurally diverse group of secondary metabolites biosynthesized from geranylgeranyl pyrophosphate (GGPP)[1]. The ent-kaurane skeleton is a key intermediate in the biosynthesis of gibberellins, a class of plant hormones that regulate various aspects of growth and development[1]. Beyond their role as biosynthetic precursors, many ent-kaurane diterpenoids, including this compound and its derivatives, exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.

This technical guide provides a comprehensive overview of the natural variability of this compound in the plant kingdom. It summarizes the known plant sources, presents available quantitative data, details experimental protocols for its extraction, isolation, and characterization, and illustrates its biosynthetic pathway.

Data Presentation: Natural Occurrence of this compound and Related Compounds

The presence of this compound and its hydroxylated or otherwise modified derivatives has been documented in several plant families, most notably Annonaceae, Asteraceae, and Euphorbiaceae. The following table summarizes the known plant sources of these compounds. It is important to note that quantitative data on the concentration of this compound is often not reported in phytochemical screening studies, which primarily focus on the identification of novel compounds.

| Plant Family | Species | Plant Part | Compound | Reference(s) |

| Annonaceae | Annona glabra | Fruits | ent-16β,17-dihydroxy-kauran-19-oic acid | [2] |

| Annona muricata | Leaves | ent-kaurane diterpenoids (unspecified) | [3] | |

| Annona reticulata | Stem Bark | ent-16α,17-dihydroxy-kaurane, ent-16β,17-dihydroxy-kaurane | [4] | |

| Annona squamosa | Fruits | 16β,17-dihydroxy-ent-kauran-19-oic acid | [4] | |

| Atemoya (Annona cherimola × Annona squamosa) | Fruits | (4R,5S,8S,9R,10S,13R,16S*)-kauran-16,19-diol | [5] | |

| Asteraceae | Sigesbeckia orientalis | Aerial parts | ent-16β,17-dihydroxy-kauran-19-oic acid | [6][7] |

| Sigesbeckia pubescens | Aerial parts | ent-16β,17-dihydroxy-kauran-19-oic acid | [8] | |

| Euphorbiaceae | Euphorbia hirta | Whole plant | 2β,16α,19-trihydroxy-ent-kaurane, 2β,16α-dihydroxy-ent-kaurane, 16α,19-dihydroxy-ent-kaurane | [9][10] |

| Euphorbia stracheyi | Whole plant | ent-Kaurane-16β,17,19-triol-3-one, ent-Kaurane-3α,16β,17-triol, ent-16S,17-dihydroxy-kaurane-3-one | ||

| Euphorbia tirucalli | Resin | ent-kaurane diterpenoids (unspecified) | [7] |

Experimental Protocols

General Extraction and Isolation of ent-Kaurane Diterpenoids

The following is a generalized protocol for the extraction and isolation of ent-kaurane diterpenoids from plant material, based on methodologies reported for species in the Annonaceae and Asteraceae families.

1. Plant Material Preparation:

-

Air-dry the collected plant material (e.g., leaves, stems, fruits) at room temperature.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material with methanol (MeOH) or ethanol (EtOH) at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Alternatively, use Soxhlet extraction for a more efficient process, though this may not be suitable for thermolabile compounds.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in a water/methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

The ent-kaurane diterpenoids are typically found in the less polar fractions (DCM and EtOAc).

4. Isolation by Column Chromatography:

-

Subject the bioactive fractions to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography, Sephadex LH-20 chromatography, and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a validated HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) for the simultaneous quantification of major diterpenoids in Sigesbeckia pubescens, which can be adapted for this compound.

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and an ELSD.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) acetonitrile and (B) water containing 0.1% formic acid. A typical gradient could be: 0-10 min, 20-40% A; 10-30 min, 40-60% A; 30-40 min, 60-80% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

ELSD Conditions: Drift tube temperature set to 100-110°C and nebulizing gas (nitrogen) pressure at 2.5-3.0 bar.

-

Quantification: Generate a calibration curve using a purified standard of this compound of known concentrations. The peak area from the ELSD is proportional to the concentration of the analyte.

Structure Elucidation

The structure of isolated ent-kaurane diterpenoids is typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

-

¹³C NMR and DEPT: Determines the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and for determining the relative stereochemistry. For example, NOESY correlations can reveal through-space interactions between protons, which helps in assigning their spatial orientation.

-

Mandatory Visualization

Biosynthesis of this compound

The biosynthesis of this compound begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through the formation of the tetracyclic hydrocarbon intermediate, ent-kaurene. Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases, lead to the formation of various hydroxylated derivatives, including this compound.

Experimental Workflow for Isolation and Identification

The general workflow for the isolation and identification of this compound from a plant source involves a series of extraction, fractionation, and analytical steps.

Putative Signaling Relationship

While the direct signaling role of this compound is not yet fully elucidated, its position as a derivative of the gibberellin precursor ent-kaurene suggests a potential interplay with plant growth and defense signaling pathways.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with documented occurrences in several plant families. While phytochemical studies have successfully identified these compounds in various species, a significant gap exists in the quantitative analysis of their natural variability. Future research should focus on developing and applying validated analytical methods, such as UPLC-MS/MS, to accurately quantify this compound concentrations in different plant tissues and under various environmental conditions.

Furthermore, the specific enzymatic steps leading to the 16,17-dihydroxylation of the ent-kaurane skeleton need to be elucidated, likely involving the characterization of specific cytochrome P450 enzymes. Finally, a deeper understanding of the biological role of this compound in plants is required. Investigating its potential involvement in signaling pathways related to plant development and defense will be crucial for fully harnessing its potential in agriculture and medicine. This in-depth knowledge will be invaluable for researchers and professionals in the fields of natural product chemistry, plant biology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18-Nor-Kaurane Type Diterpenoids from the Fruits of Atemoya [jstage.jst.go.jp]

- 6. [Studies on liposoluble constituents from the aerial parts of Siegesbeckia orientalis L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. ACG Publications - Ent -Kaurane Diterpenoids from Euphorbia hirta [acgpubs.org]

Methodological & Application